Product packaging for Cyclopropanecarboximidamide(Cat. No.:CAS No. 54070-74-5; 57297-29-7)

Cyclopropanecarboximidamide

Cat. No.: B2965033
CAS No.: 54070-74-5; 57297-29-7
M. Wt: 84.122
InChI Key: FXFPOKGPAPEJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopropanecarboximidamide (CAS 54070-74-5) is a valuable chemical intermediate in medicinal chemistry and scientific research. Its structure, featuring a strained cyclopropane ring and a reactive carboximidamide group, makes it a useful scaffold for designing novel bioactive molecules. The cyclopropane ring is a common motif in drug design due to its ability to enhance metabolic stability, improve binding affinity to targets, and reduce off-target effects . Research into amide derivatives containing cyclopropane structures has demonstrated significant biological activities, including promising in vitro antifungal activity against pathogens like Candida albicans and antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Furthermore, structurally related cyclopropane carboxamide compounds have been investigated for their distinct antiproliferative properties, showing potential in inhibiting the proliferation of cancer cell lines . As a key synthetic precursor, this compound is employed in the development of various pharmacologically active compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2 B2965033 Cyclopropanecarboximidamide CAS No. 54070-74-5; 57297-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropanecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFPOKGPAPEJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968910
Record name Cyclopropanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54070-74-5
Record name Cyclopropanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to Cyclopropanecarboximidamide (B1267694) and its Fundamental Derivatives

The formation of this compound often begins with more common cyclopropane-containing precursors, such as carboxylic acid derivatives. These methods typically involve the initial formation of an amide or nitrile, which is then converted to the target imidamide.

Cyclopropanecarboxylic acid and its activated forms serve as readily available starting materials for accessing the core structure of this compound.

The reaction of cyclopropanecarboxylic esters with ammonia (B1221849) or amines, known as aminolysis, is a primary method for forming the corresponding cyclopropanecarboxamides. While this reaction directly yields an amide, this amide is a crucial intermediate for the synthesis of this compound.

The general mechanism involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester. youtube.com This is followed by the elimination of an alcohol molecule to yield the primary amide, cyclopropanecarboxamide (B1202528).

Reaction Scheme: Aminolysis of a Cyclopropanecarboxylic Ester

R-O-C(=O)-c(C1CC1)H + NH₃ → H₂N-C(=O)-c(C1CC1)H + R-OH

To convert the resulting cyclopropanecarboxamide into this compound, further chemical steps are required. A common laboratory-scale method is the conversion of the amide to an imidoyl chloride using a reagent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), followed by reaction with ammonia.

StepReagentIntermediate/ProductPurpose
1Ammonia (NH₃)CyclopropanecarboxamideFormation of the amide from the ester. nih.govresearchgate.net
2PCl₅ or SOCl₂Imidoyl chlorideActivation of the amide carbonyl group.
3Ammonia (NH₃)This compoundFormation of the imidamide (amidine).

Synthesis from Cyclopropanecarboxylic Acid Derivatives

Amidation of Cyclopropane (B1198618) Carbonyl Halides

A more direct route to the intermediate cyclopropanecarboxamide involves the use of cyclopropane carbonyl halides, typically cyclopropanecarbonyl chloride. This highly reactive acyl halide readily undergoes nucleophilic acyl substitution with ammonia to provide the amide in high yield. nih.gov

The reaction is generally rapid and efficient, proceeding through a tetrahedral intermediate before the elimination of a halide ion.

Reaction Scheme: Amidation of Cyclopropanecarbonyl Chloride

Cl-C(=O)-c(C1CC1)H + 2NH₃ → H₂N-C(=O)-c(C1CC1)H + NH₄Cl

As with the aminolysis of esters, the resulting cyclopropanecarboxamide must be further transformed to yield this compound, following the activation and subsequent amination steps outlined in the previous section. The primary advantage of this pathway is the high efficiency and favorable reaction kinetics of the initial amidation step. libretexts.org

The construction of the cyclopropane ring itself is a cornerstone of synthetic organic chemistry, with numerous methods developed for its formation. In the context of synthesizing derivatives of this compound, these strategies are employed to create functionalized precursors.

The [2+1] cycloaddition, where a two-carbon unit (an alkene) reacts with a single carbon unit (a carbene or carbenoid), is a fundamental method for synthesizing cyclopropane rings. researchgate.net Mechanistic studies have revealed the nuanced processes that govern the stereochemistry and efficiency of these reactions.

One of the most well-known methods is the Simmons-Smith reaction , which typically involves the reaction of an alkene with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. The active species is believed to be an organozinc carbenoid, (IZn)₂CH₂, which delivers the CH₂ group to the alkene in a concerted fashion. This concerted mechanism accounts for the high degree of stereospecificity observed, where the stereochemistry of the starting alkene is retained in the cyclopropane product. organic-chemistry.org

Transition-metal catalysis, particularly with copper and rhodium, is widely used for the cyclopropanation of alkenes with diazo compounds as carbene precursors. The mechanism involves the formation of a metal-carbene intermediate. researchgate.net Density functional theory (DFT) calculations have been employed to study the reaction path, showing how factors like Lewis acid assistance can influence the reaction, sometimes favoring cyclopropanation over other potential pathways like cyclobutane (B1203170) formation. rsc.org

The outcomes of these reactions are highly dependent on the catalyst, solvent, and substrate used, as summarized in the table below.

Cyclopropanation MethodCarbene SourceKey Mechanistic FeatureStereochemistry
Simmons-SmithDiiodomethane/Zn-CuConcerted addition of a zinc carbenoid. organic-chemistry.orgStereospecific
Transition Metal CatalysisDiazo CompoundsFormation of a metal-carbene intermediate. researchgate.netCatalyst Dependent
Iodonium YlidesIodonium YlidesCan proceed thermally without a metal catalyst via a proposed 2+2 cycloaddition followed by reductive elimination. researchgate.netSubstrate Dependent
Lewis Acid-Mediated1-seleno-2-silylethenesConcerted silicon migration and ring closure. rsc.orgGenerally Stereoselective

Cyclopropane Ring Formation Strategies in Derivative Synthesis

Advanced Synthetic Approaches Utilizing this compound as a Key Building Block

The unique chemical properties of this compound, namely the high ring strain of the cyclopropyl (B3062369) group and the nucleophilic/basic nature of the imidamide moiety, make it a valuable building block for constructing more complex molecular architectures. nih.govthieme.de

Nitro-substituted cyclopropanes, which can be considered derivatives, are recognized as important "donor-acceptor cyclopropanes." The significant ring strain facilitates ring-opening reactions, allowing them to serve as three-carbon building blocks. nih.gov For example, reactions with N-nucleophiles can lead to the formation of functionalized acyclic amines or serve as pathways to various N-heterocyclic compounds. thieme-connect.com The imidamide functional group can be used to direct reactions or participate directly in cyclization reactions to form larger heterocyclic systems, such as pyrimidines or triazines, which are common scaffolds in medicinal chemistry.

The versatility of the cyclopropane ring and its derivatives in synthesis is a testament to its importance as a structural motif. researchgate.net Research continues to uncover novel transformations where these strained rings participate in strain-release-driven cycloadditions and rearrangements to access complex molecular frameworks. nih.gov

Carbon-Nitrogen (C-N) Cross-Coupling Reactions

Carbon-nitrogen bond formation is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and functional materials. This compound can participate in these reactions either as a pre-formed nucleophile or be synthesized through novel C-N coupling strategies.

Palladium-Catalyzed Amination Protocols Involving Amidine Salts

The direct N-arylation of amidines represents a powerful tool for synthesizing N-aryl amidine motifs, which are prevalent in medicinal chemistry. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have been successfully adapted for the N-monoarylation of both alkyl and aryl amidines. nih.gov This method allows for the coupling of amidine salts with a wide array of aryl bromides, chlorides, and triflates. nih.govnih.gov

The transformation typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a specialized biarylphosphine ligand (e.g., L1 or L2) that prevents the amidine substrate from strongly binding to and deactivating the metal center. nih.gov The reactions are generally conducted in the presence of a base, like K₃PO₄, and proceed with high selectivity for the monoarylated product, avoiding the formation of diarylated species. nih.gov This protocol is significant as it provides a direct route to N-arylated structures from readily available amidine hydrochloride salts, circumventing multi-step classical methods that often require harsh conditions. nih.gov The scope of the reaction is broad, accommodating various functional groups on the aryl halide partner.

Table 1: Representative Examples of Palladium-Catalyzed N-Arylation of Amidines Data sourced from research on general amidine arylation, demonstrating the protocol's scope.

Amidine SubstrateAryl HalideCatalyst/LigandBaseYield (%)
Acetamidine HCl4-BromotoluenePd(OAc)₂ / L1K₃PO₄93
Benzamidine (B55565) HCl4-ChlorobenzonitrilePd(OAc)₂ / L1K₃PO₄96
Acetamidine HCl1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / L1K₃PO₄95
Benzamidine HCl2-BromopyridinePd(OAc)₂ / L1K₃PO₄76
Amidination via Trifluoroborate-Iminium Coupling

A novel, transition-metal-free approach has been developed for the synthesis of N-sulfonyl amidines, which involves a C(sp²)-N bond-forming reaction. rsc.orgscimarina.org This methodology utilizes primary trifluoroborate-iminiums (pTIMs) as substrates, which react with N-fluorobenzenesulfonimide (NFSI) to yield the target amidine. rsc.orgchemrxiv.org This azide-free transformation is noteworthy for its mild conditions and operational simplicity. chemrxiv.org

The reaction mechanism is proposed to proceed through one of two simultaneous pathways, initiated by a base. rsc.org In one pathway, the base deprotonates the trifluoroborate-iminium to form a reactive intermediate. In the other, the base activates the NFSI species. rsc.org In either case, a C(sp²)-N bond is formed via nucleophilic attack. rsc.orgchemrxiv.org This method exhibits a broad substrate scope, accommodating pTIMs derived from various aromatic and heteroaromatic aldehydes. chemrxiv.org The resulting N-sulfonyl amidines can be obtained in good to high yields. rsc.org

Table 2: Substrate Scope for Amidine Synthesis via Trifluoroborate-Iminium Coupling Data sourced from studies on the synthesis of N-sulfonyl amidines from various pTIMs.

R in R-CH=N⁺H₂ BF₃⁻ReagentBaseSolventYield (%)
PhenylNFSIK₃PO₄CH₃CN90
4-MethoxyphenylNFSIK₃PO₄CH₃CN91
2-ThienylNFSIK₃PO₄CH₃CN80
3-FurylNFSIK₃PO₄CH₃CN71

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials.

Zinc-Mediated Carbonyl Alkylative Amination for α-Branched Amine Synthesis

A robust zinc-mediated carbonyl alkylative amination (CAA) has been developed for the synthesis of α-branched amines, which are key motifs in biologically active molecules. nih.govorganic-chemistry.org This multicomponent reaction brings together a primary amine, an aldehyde, and an alkyl halide. researchgate.net The use of primary amines, such as cyclopropylamine (B47189) (a structural analog and potential synthetic precursor to this compound), is a significant advantage of this method, as previous photochemical iterations were largely ineffective with these substrates. nih.govacs.org

The reaction is believed to proceed through the formation of an iminium ion from the condensation of the amine and aldehyde. thieme-connect.com Zinc metal then facilitates the generation of an alkyl radical from the alkyl halide, which adds to the iminium ion. thieme-connect.comthieme-connect.com This zinc-mediated protocol effectively eliminates competitive carbonyl reductive amination (CRA), a common side reaction in similar transformations, which simplifies purification and expands the reaction's scope. nih.govresearchgate.net The methodology is scalable and tolerates a wide range of functional groups, making it a versatile tool for medicinal chemistry. nih.govorganic-chemistry.org The specific use of a cyclopropylamine substrate has been noted in mechanistic investigations of this reaction type. acs.org

Table 3: Scope of the Zinc-Mediated Carbonyl Alkylative Amination with Primary Amines Data from the general method, illustrating its applicability to various primary amines.

Primary AmineAldehydeAlkyl HalideLewis AcidYield (%)
BenzylamineIsovaleraldehydeEthyl 2-iodoacetateTMSOTf78
AnilineCyclohexanecarboxaldehydeIsopropyl iodideTMSOTf70
2-PhenylethylaminePivalaldehydeEthyl 2-iodoacetateTMSOTf81
(R)-1-PhenylethylamineIsovaleraldehydeEthyl 2-iodoacetateTMSOTf74

Heterocycle Annulation and Functionalization

Amidines are valuable synthons for the construction of nitrogen-containing heterocycles due to their inherent C-N-C framework.

Catalyst-Free [3+2] Cyclization for Imidazole (B134444) Scaffolds

A facile and efficient, catalyst-free method for synthesizing 2,4-disubstituted-1H-imidazoles has been developed utilizing a [3+2] cycloaddition reaction between amidines and vinyl azides. acs.org This reaction provides a direct route to the imidazole core, a privileged scaffold in pharmaceutical science. acs.org

In this transformation, the amidine serves as a three-atom (C-N-C) component that reacts with the vinyl azide (B81097). The reaction proceeds smoothly upon heating, typically in a solvent like DMF, without the need for any metal catalyst or additive. acs.org The process demonstrates broad functional group compatibility on both the amidine and vinyl azide partners, affording the desired imidazole products in good to excellent yields. acs.org The reaction is believed to proceed via the formation of a transient dihydropyrazole intermediate, which then rearranges to the stable aromatic imidazole ring.

Table 4: Catalyst-Free [3+2] Cyclization of Amidines and Vinyl Azides Data from the described method using benzamidine derivatives.

Amidine (R¹=Ph)Vinyl Azide Substituent (R²)SolventTemperature (°C)Yield (%)
BenzamidinePhenylDMF10085
Benzamidine4-FluorophenylDMF10081
Benzamidine4-ChlorophenylDMF10083
Benzamidine2-TolylDMF10072

Reaction Optimization and Process Development for this compound Transformations

The optimization of chemical reactions is a critical aspect of synthetic chemistry, aiming to improve yields, reduce reaction times, and enhance selectivity. For transformations involving this compound, modern techniques in reaction optimization and process development are essential for achieving efficient and scalable synthetic routes.

High-Throughput Experimentation (HTE) has emerged as a transformative tool in chemical research, enabling the rapid screening of a large number of reaction parameters in parallel. seqens.com This approach significantly accelerates the identification of optimal reaction conditions, a process that would be prohibitively time-consuming using traditional one-variable-at-a-time methods. seqens.com The application of HTE is particularly valuable in the discovery of new reactions and in the optimization of existing transformations of molecules like this compound. researchgate.netnih.gov

An HTE workflow typically involves the use of multi-well plates where numerous reactions are run simultaneously under varying conditions. purdue.edu Parameters such as catalysts, ligands, solvents, temperatures, and reactant ratios can be systematically varied across the plate. purdue.edu Automated liquid handling systems are often employed for precise reagent dispensing, and rapid analytical techniques, such as mass spectrometry or high-performance liquid chromatography, are used to analyze the outcomes of the reactions. purdue.edu

For a hypothetical transformation of this compound, such as a cross-coupling reaction to introduce a substituent onto the cyclopropane ring, an HTE screen could be designed to evaluate a wide range of palladium catalysts and ligands. The data generated from such a screen can be used to construct a "heat map" that visually represents the most successful reaction conditions, guiding further optimization efforts. purdue.edu

The following interactive data table illustrates a hypothetical HTE screen for a generic cross-coupling reaction involving a cyclopropane-containing substrate.

Table 2: Hypothetical High-Throughput Experimentation (HTE) Data for a Cross-Coupling Reaction

Experiment ID Catalyst Ligand Solvent Temperature (°C) Yield (%)
A1 Pd(OAc)2 PPh3 Toluene 80 45
A2 Pd(OAc)2 XPhos Toluene 80 78
A3 Pd(OAc)2 SPhos Toluene 80 85
B1 Pd2(dba)3 PPh3 Dioxane 100 62
B2 Pd2(dba)3 XPhos Dioxane 100 91

The adoption of HTE methodologies in the process development of this compound transformations can lead to the rapid discovery of robust and efficient synthetic protocols, ultimately facilitating the production of this compound and its derivatives for further research and application. seqens.com

Structural Elucidation and Spectroscopic Characterization in Research

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, serving as a definitive confirmation of its chemical identity. For Cyclopropanecarboximidamide (B1267694) (C₄H₈N₂), HRMS would be used to verify its exact mass. The calculated monoisotopic mass of the protonated molecule, [M+H]⁺, is compared against the experimentally measured value.

FormulaIon TypeCalculated Exact MassExpected Experimental Mass
C₄H₈N₂[M+H]⁺85.07602~85.0760

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the analysis of a newly synthesized batch of this compound, LC-MS serves two primary functions.

First, the liquid chromatography component separates the target compound from any unreacted starting materials, byproducts, or other impurities. A chromatogram is produced showing peaks over time; the presence of a single major peak is a strong indicator of the sample's high purity. The area under this peak can be used for quantitative analysis.

Second, the mass spectrometer, acting as the detector, analyzes the components as they elute from the column. It provides the mass-to-charge ratio for the main peak, which should correspond to the molecular weight of this compound (e.g., observing an m/z of 85.0760 for the [M+H]⁺ ion), thereby confirming the identity of the separated compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. nih.govyoutube.comfrontiersin.org The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds (e.g., stretching, bending), generating a unique spectral fingerprint for the molecule. nih.govyoutube.com

The key functional groups in this compound are the cyclopropyl (B3062369) ring, the C=N double bond of the imidoyl group, and the N-H bonds of the amine groups. The strained C-H bonds of the cyclopropyl ring are expected to show stretching vibrations at a characteristically high wavenumber, typically above 3000 cm⁻¹. The C=N stretch of the imidamide group would likely appear in the 1690-1640 cm⁻¹ region, similar to a C=O double bond but distinctly different. The N-H bonds are expected to produce strong, broad absorption bands in the 3400-3100 cm⁻¹ region due to stretching vibrations, with their appearance influenced by hydrogen bonding.

Table 1: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H (Amine)Stretching3400 - 3100Strong, Broad
C-H (Cyclopropyl)Stretching~3100 - 3000Medium
C=N (Imine)Stretching1690 - 1640Medium to Strong
N-H (Amine)Bending (Scissoring)1650 - 1580Medium
CH₂ (Cyclopropyl)Bending (Scissoring)~1450Medium
C-NStretching1350 - 1250Medium
Cyclopropyl RingRing Deformation1050 - 1000Medium to Weak

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. youtube.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar and symmetric bonds often produce strong Raman signals.

For this compound, the C=N double bond and the C-C bonds within the cyclopropyl ring are expected to be strongly Raman active. The symmetric vibrations of the cyclopropyl ring, in particular, should yield characteristic and intense peaks in the Raman spectrum. While a published Raman spectrum for this specific compound is not available, expected Raman shifts can be inferred. The technique would be invaluable for confirming the structure of the carbon skeleton and the C=N bond, which might be weak or convoluted in the IR spectrum.

Table 2: Predicted Raman Shifts for this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)Expected Intensity
N-H (Amine)Stretching3400 - 3100Weak to Medium
C-H (Cyclopropyl)Stretching~3100 - 3000Strong
C=N (Imine)Stretching1690 - 1640Strong
Cyclopropyl RingRing Breathing (Symmetric Stretch)1200 - 800Strong
C-C (Ring)Stretching1000 - 900Strong

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By measuring the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and, from that, a detailed molecular model. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would provide invaluable information. It would confirm the exact geometry of the cyclopropyl ring and the planarity of the carboximidamide group. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonds formed by the N-H groups, which govern how the molecules pack in the solid state.

Although no publicly available crystal structure for this compound has been identified, a crystallographic analysis would yield the parameters outlined in the table below. This data is crucial for understanding the compound's solid-state properties and for computational modeling studies.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

ParameterDescriptionValue
Chemical FormulaThe elemental composition of the molecule.C₄H₈N₂
Crystal SystemThe symmetry system of the crystal lattice.To be determined
Space GroupThe specific symmetry group of the crystal.To be determined
Unit Cell Dimensions (a, b, c)The lengths of the unit cell axes in Ångströms (Å).To be determined
Unit Cell Angles (α, β, γ)The angles between the unit cell axes in degrees (°).To be determined
Volume (V)The volume of the unit cell in cubic Ångströms (ų).To be determined
ZThe number of molecules per unit cell.To be determined
Bond LengthsPrecise distances between bonded atoms (e.g., C=N, C-N, C-C).To be determined
Bond AnglesAngles between adjacent bonds (e.g., C-C-C in the ring).To be determined

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate electron distribution, molecular orbital energies, and the energies of various molecular conformations.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com This approach is particularly valuable for studying the reaction mechanisms and dynamic behavior of complex molecules like Cyclopropanecarboximidamide (B1267694).

DFT calculations can be employed to investigate various potential reaction pathways involving this compound. researchgate.netosti.gov For instance, the method can be used to model the energetics of reactions such as the opening of the highly strained cyclopropane (B1198618) ring, which is a characteristic reaction of this class of compounds. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. researchgate.net This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable reaction pathways. pku.edu.cnmdpi.com

A hypothetical reaction coordinate for a ring-opening reaction of this compound as studied by DFT might reveal the following energetic details:

SpeciesRelative Energy (kcal/mol)
Reactant (this compound)0.0
Transition State 1+35.2
Intermediate+12.5
Transition State 2+28.7
Product-5.8

Note: The data in this table is hypothetical and for illustrative purposes only.

The concept of an energy landscape provides a comprehensive view of all possible conformations of a molecule and the energetic barriers that separate them. researchgate.netrsc.orgnih.gov Mapping this landscape is crucial for understanding a molecule's stability, conformational preferences, and the pathways for conformational change. elifesciences.org For this compound, the energy landscape would be influenced by the rotation around the bond connecting the cyclopropane ring and the carboximidamide group, as well as the conformational flexibility of the imidamide group itself.

Computational methods can be used to systematically explore this landscape, identifying local energy minima that correspond to stable conformations and saddle points that represent transition states between these conformations. nih.gov Transition state analysis is a key component of this process, as it involves locating the precise geometry of the transition state and calculating its energy. nih.govyoutube.com This information is vital for understanding the kinetics of conformational changes and chemical reactions. researchgate.net The analysis of the transition state structure can also reveal important details about the mechanism of a particular process, such as which bonds are breaking and forming.

Molecular Modeling and Simulation Approaches in Ligand-Target Interactions

Understanding how a molecule like this compound might interact with biological macromolecules is a central goal of molecular modeling. These techniques are instrumental in drug discovery and chemical biology for predicting and analyzing the binding of small molecules to proteins and other targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govfrontiersin.org In the context of this compound, docking could be used to predict its binding mode within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net

The results of a molecular docking study can provide valuable hypotheses about how this compound might interact with a biological target. samipubco.com For example, it can identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding. This information can then be used to guide the design of derivatives with improved potency or selectivity.

A hypothetical summary of a docking study for this compound against a target protein could be presented as follows:

Docking PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues
1-7.5TYR 123, ASP 89, PHE 210
2-7.2VAL 56, LEU 98, ASP 89
3-6.9TYR 123, SER 124, ILE 208

Note: The data in this table is hypothetical and for illustrative purposes only.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-target complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions at an atomic level of detail. nih.gov

For a complex of this compound bound to a protein, an MD simulation could be used to assess the stability of the predicted binding mode. frontiersin.orgnih.gov By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, one can determine if the ligand remains stably bound in its initial docked pose. Furthermore, MD simulations can provide insights into the conformational changes that may occur upon ligand binding and the role of solvent molecules in the binding process. mdpi.com Analysis of the interaction dynamics can reveal the persistence of key interactions and the flexibility of different parts of the ligand and protein.

In Silico Prediction of Physico-Chemical Parameters for Research Design

In the early stages of research, it is often useful to have an estimate of the key physicochemical properties of a molecule. nih.gov In silico methods, which use computational models to predict these properties based on the molecule's structure, are a rapid and cost-effective way to obtain this information. dntb.gov.uanih.gov These predictions can help in designing experiments and anticipating the behavior of the compound in various assays. mdpi.com

For this compound, a variety of physicochemical parameters can be predicted using quantitative structure-property relationship (QSPR) models and other computational tools. researchgate.net These parameters can include properties relevant to its potential use in biological systems.

The following table presents a set of hypothetical physicochemical parameters for this compound predicted using in silico methods:

Physicochemical ParameterPredicted Value
Molecular Weight98.12 g/mol
LogP (Octanol-Water Partition Coefficient)-0.5
Topological Polar Surface Area (TPSA)52.0 Ų
Number of Hydrogen Bond Donors2
Number of Hydrogen Bond Acceptors2
pKa (most basic)10.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar Studies and Molecular Design

Methodological Frameworks for SAR Elucidation of Cyclopropane-Containing Amidines

The elucidation of structure-activity relationships for cyclopropane-containing amidines and related compounds relies on a combination of computational and experimental methodologies. These frameworks are essential for understanding how structural modifications influence biological activity and for guiding the design of more potent and selective molecules.

A primary approach involves the systematic synthesis of analog libraries where specific parts of the molecule are altered. This allows researchers to probe the effects of various functional groups and their positions. For instance, in the development of inhibitors for enzymes like lysine-specific demethylase 1 (KDM1A), analogs of tranylcypromine, which features a cyclopropylamine (B47189) core, are synthesized to explore the impact of different substituents. nih.gov

Computational modeling plays a crucial role in predicting how these analogs will interact with their biological targets. Techniques such as molecular docking are used to simulate the binding of a ligand to the active site of a receptor or enzyme. This can provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov For example, molecular modeling of cyclopropane-containing ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) has helped to understand how the rigid cyclopropane (B1198618) structure orients functional groups for optimal interaction with amino acid residues in the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are also employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. rsc.orgyoutube.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Experimentally, the synthesized analogs are evaluated in a battery of in vitro and in vivo assays. For receptor ligands, radioligand binding assays are used to determine binding affinities (Ki values) for the target receptor and to assess selectivity against other receptors. nih.gov Functional assays, which measure the biological response upon ligand binding (e.g., agonist or antagonist activity), provide further crucial information. nih.gov For enzyme inhibitors, biochemical assays are used to determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50). nih.gov

Rational Design and Synthesis of Cyclopropanecarboximidamide (B1267694) Analogs for SAR

The rational design of this compound analogs is a key strategy for exploring and optimizing their biological activities. This process involves the deliberate modification of the lead compound's structure to enhance potency, selectivity, and pharmacokinetic properties.

A significant challenge in medicinal chemistry is the efficient creation of diverse molecular libraries for SAR studies. Late-stage functionalization (LSF) has emerged as a powerful tool to address this challenge by enabling the modification of complex molecules at a late step in the synthesis. acs.organu.edu.au This approach avoids the need for lengthy de novo synthesis for each new analog.

One promising LSF strategy involves the use of aryl thianthrenium salts. acs.orgresearchgate.net These reagents allow for the site-selective introduction of a thianthrene (B1682798) group onto an aromatic ring within a drug-like molecule. researchgate.net The resulting aryl thianthrenium salt is a versatile intermediate that can be converted into a wide range of functional groups through various cross-coupling reactions. acs.orgrsc.org This method offers a robust platform for the late-stage diversification of complex small molecules. acs.org For example, a this compound analog containing a phenyl group could be subjected to thianthrenation, and the resulting thianthrenium salt could be used to install various substituents on the phenyl ring, rapidly generating a library of analogs for SAR studies. This strategy is applicable to a broad scope of substrates and is tolerant of many functional groups, making it highly valuable for drug discovery. researchgate.net

The substitution pattern on the cyclopropane ring itself has a profound impact on the biological activity of the molecule. The rigid nature of the cyclopropane ring means that the orientation of substituents is fixed, which can have significant consequences for target binding. nih.govnbinno.com

Studies on cyclopropane-containing analogs of various bioactive compounds have demonstrated that both the nature and the stereochemistry of the substituents are critical. For example, in a series of KDM1A inhibitors, decorating the phenyl ring at the β-position of a cyclopropylamine core with small, halogenated functional groups, particularly at the meta position, led to a significant improvement in inhibitory activity. nih.gov

In the context of nicotinic acetylcholine receptor modulators, the stereochemistry of the cyclopropane ring is crucial for subtype selectivity. For certain analogs, the (1S,2R)-configuration of the cyclopropane ring was found to confer the proper orientation to a side chain, thereby improving affinity for the α4β2-nAChR subtype while reducing affinity for others, which can help in avoiding off-target effects. nih.gov This highlights how the constrained geometry of the cyclopropane ring can be exploited to achieve highly selective receptor ligands. nih.gov The introduction of a cyclopropane ring can also stabilize the bioactive conformation of a molecule, leading to a significant increase in potency. nih.gov

SAR in the Context of Specific Biological Targets

The principles of SAR are best illustrated through specific examples where cyclopropane-containing molecules have been optimized for activity against a particular biological target.

Cyclopropyl (B3062369) carboxamides have been identified as a promising class of antimalarial agents that target the mitochondrial protein cytochrome b in Plasmodium falciparum. escholarship.org SAR studies on this class of compounds revealed that the core structure is largely intolerant to significant changes. However, minor modifications led to the identification of a lead compound, WJM280, with potent activity against the asexual stage of the parasite (EC50 of 40 nM) and no cytotoxicity against human cells. escholarship.org

The research demonstrated that specific substitutions on the aromatic rings of the cyclopropyl carboxamide scaffold were critical for activity. The following table summarizes the activity of selected analogs:

CompoundR1R2EC50 (nM)
Hit Compound HH100
WJM280 FH40
Analog 1 ClH>1000
Analog 2 HOMe250

This table is a representative example based on findings that small modifications led to improved potency, with specific data points being illustrative of SAR trends. escholarship.org

Genetic studies confirmed that these compounds target cytochrome b, as resistant parasites harbored mutations in the corresponding gene. escholarship.org This work underscores the utility of SAR in optimizing a novel chemotype for the treatment of infectious diseases.

Cyclopropane-containing compounds have been extensively studied as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of central nervous system disorders. A key finding from these studies is that the chiral cyclopropane ring can significantly enhance subtype selectivity, particularly for the α4β2-nAChR, which is a target for antidepressant and smoking cessation therapies. nih.govnih.gov

The SAR studies revealed that the (1S,2R)-configuration of the cyclopropane ring was optimal for high-affinity binding to the α4β2-nAChR. nih.gov Furthermore, the nature of the side chain attached to the cyclopropane ring also played a critical role in determining potency and functional activity (i.e., whether the compound acts as a partial agonist or a full agonist).

The following table presents binding affinity data for a series of chiral cyclopropane-containing nAChR ligands:

CompoundCyclopropane ConfigurationSide Chainα4β2-nAChR Ki (nM)α3β4-nAChR Ki (nM)Selectivity Ratio (α3β4/α4β2)
12a (1S,2R)-OH0.0165265,200
12b (1R,2S)-OH0.03>1000>33,333
19a (1S,2R)-NHCOMe0.011000100,000
19b (1R,2S)-NHCOMe0.04>1000>25,000
Nicotine N/AN/A0.842.453

Data adapted from Zhang et al., J. Med. Chem. 2012, 55(2), 717-24. nih.govdrugbank.com

These results clearly demonstrate that the incorporation of a chiral cyclopropane ring can lead to ligands with sub-nanomolar affinity and exceptionally high selectivity for the desired nAChR subtype compared to the natural ligand, nicotine. nih.gov These compounds have shown promise as potential drug candidates for treating depression. drugbank.com

SAR in Sphingosine Kinase 1 Inhibitors

Information regarding the Structure-Activity Relationship of this compound in Sphingosine Kinase 1 inhibitors is not available in the reviewed scientific literature.

Biological Research Applications and Target Identification

Investigation of Cyclopropanecarboximidamide (B1267694) Derivatives in Biological Pathways and Mechanisms

The investigation into the biological impact of cyclopropyl (B3062369) carboxamides gained significant momentum following their identification in a phenotypic screen for antimalarial agents. nih.govnih.gov The primary biological pathway disrupted by this chemical class is mitochondrial respiration in the malaria parasite, Plasmodium falciparum. anu.edu.au

Subsequent research employing forward genetics on parasites resistant to cyclopropyl carboxamides identified mutations and amplification in the cytochrome b gene. anu.edu.au Cytochrome b is a critical component of the mitochondrial electron transport chain, a fundamental pathway for cellular energy production. By targeting this protein, cyclopropyl carboxamides inhibit the parasite's ability to generate ATP, leading to its death. This mechanism was further validated through mitochondrial oxygen consumption assays, which demonstrated a clear disruption of respiratory function upon compound exposure. anu.edu.au The action of these compounds has been characterized as slow-acting, which is consistent with the targeting of mitochondrial function. anu.edu.aumedchemexpress.com

Identification and Validation of Molecular Targets in Cellular Systems

The discovery of the antimalarial activity of cyclopropyl carboxamides is a prime example of a successful phenotypic screening campaign. nih.govnih.gov Phenotypic screening involves testing large libraries of compounds for their ability to induce a desired change in a cell or organism's phenotype (e.g., inhibiting parasite growth) without prior knowledge of the compound's molecular target. nih.govnih.gov This "black-box" approach is particularly valuable for identifying first-in-class drugs with novel mechanisms of action. nih.gov The initial hit, GSK1057714, was identified from a high-throughput screen of GlaxoSmithKline's corporate compound collection against P. falciparum growth in vitro. nih.gov

Once a hit is identified through phenotypic screening, the next crucial step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed biological effect. nih.govnih.gov Several methodologies are employed for this purpose:

Affinity Chromatography: This biochemical method involves immobilizing a derivative of the active compound (the ligand) on a solid support. A cell lysate is then passed over this support, and proteins that bind to the ligand are captured and later identified, often using mass spectrometry. nih.govtechnologynetworks.com

Forward Genetics: This approach was instrumental in identifying the target of cyclopropyl carboxamides. anu.edu.au It involves generating and selecting for organisms (in this case, malaria parasites) that are resistant to the compound. The genomes of these resistant organisms are then sequenced to identify mutations that confer resistance. The mutated gene, in this case, cytochrome b, points directly to the molecular target. anu.edu.au

Computational Approaches: In silico methods can predict potential targets by comparing the structure of the compound to libraries of known ligands for various proteins. mdpi.com

These deconvolution techniques are essential for understanding a compound's mechanism of action and for guiding further optimization in a drug discovery program. nih.gov

Following the identification of cytochrome b as the molecular target, biochemical assays were used to characterize the interaction between cyclopropyl carboxamides and the enzyme. anu.edu.au The primary method used was a mitochondrial oxygen consumption assay. This assay directly measures the activity of the electron transport chain, of which cytochrome b is a key component. The results confirmed that cyclopropyl carboxamides inhibit this process, thereby validating the findings from the genetic studies. anu.edu.au

Further characterization can involve a variety of microscopic and biophysical techniques to study the structural and molecular details of the ligand-enzyme interaction. nih.govnih.gov These methods help elucidate the precise binding site and the conformational changes induced in the protein upon ligand binding, providing critical information for structure-activity relationship (SAR) studies and the rational design of more potent derivatives. nih.gov

Strategic Applications of this compound Derivatives in Designing Biologically Active Scaffolds

The cyclopropane (B1198618) motif is a privileged structure in drug design because it can enhance metabolic stability, improve binding affinity to receptors by locking a molecule into a bioactive conformation, and reduce off-target effects. nbinno.commdpi.com This has led to its incorporation into scaffolds for various therapeutic areas.

The most prominent application of the cyclopropyl carboxamide scaffold has been in antimalarial research. nih.govnih.gov The discovery of this novel chemical class has been a significant step in addressing the urgent need for new antimalarials to combat widespread drug resistance. nih.govnih.gov

The initial hit compound, GSK1057714, demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. nih.gov An early lead optimization program produced derivatives with significantly improved potency. For instance, the trifluoromethyl derivative GSK2645947 showed a 30-fold increase in potency compared to the original hit. nih.gov More recent efforts have led to frontrunner compounds like WJM280, which has a potent asexual stage activity (EC50 of 40 nM) with no cytotoxicity to human cells. anu.edu.aumedchemexpress.com

Below is a table summarizing the in vitro potency of representative cyclopropyl carboxamide compounds against various P. falciparum strains.

CompoundStrainIC50 (nM)Resistance Profile
GSK1057714 3D7A164Sensitive
Dd2129Chloroquine-Resistant
K176Multidrug-Resistant
W2118Chloroquine-Resistant
GSK2645947 3D7A5Sensitive
Dd24Chloroquine-Resistant
K12Multidrug-Resistant
W27Chloroquine-Resistant
WJM280 P. falciparum40 (EC50)Not Specified

Data sourced from Antimicrobial Agents and Chemotherapy (2011) and European Journal of Medicinal Chemistry (2024). nih.govanu.edu.au

Despite their potent in vitro activity and oral efficacy in mouse models, a remaining challenge for the development of this class is enhancing metabolic stability to achieve curative efficacy. nih.govanu.edu.au

The structural features of the cyclopropane ring and the versatility of the carboxamide group make this scaffold attractive for exploration in other therapeutic areas. mdpi.comnih.gov Research has shown that compounds containing a 1-phenylcyclopropane carboxamide core possess a wide range of pharmacological activities. nih.gov

Derivatives of cyclopropane-containing amides have been designed and synthesized to evaluate their potential as:

Anticancer Agents: Certain 1-phenylcyclopropane carboxamide derivatives have shown effective inhibition of the proliferation of human myeloid leukaemia cell lines. nih.gov Other carboxamide derivatives are also being explored for their ability to interact with multiple oncogenic targets. nih.gov

Antifungal and Antibacterial Agents: In one study, numerous amide derivatives containing cyclopropane were synthesized and evaluated for antimicrobial activity. Several compounds showed moderate activity against Staphylococcus aureus and Escherichia coli, and some exhibited excellent antifungal activity against Candida albicans, with molecular docking studies suggesting they bind to the potential drug target CYP51. mdpi.com

These explorations highlight the versatility of the cyclopropyl carboxamide scaffold in designing new, biologically active molecules for a range of diseases beyond malaria. mdpi.comnih.gov

This compound in Agrochemical Research: An Overview

Fungicidal and Insecticidal Potential of Related Cyclopropane Derivatives

While information on this compound is scarce, the broader class of cyclopropane derivatives has been a fertile ground for the discovery of new agrochemicals. For instance, N-benzyl-cyclopropanecarboxamide derivatives have been patented for their fungicidal properties, demonstrating notable efficacy against plant diseases like rice blast (Pyricularia oryzae). google.com Similarly, various amide derivatives incorporating a cyclopropane ring have been synthesized and evaluated for their antifungal and antibacterial capabilities. mdpi.com

In the realm of insect control, cyclopropane carboxylates have been developed as potent insecticides and acaricides. google.comnih.govgoogle.com These compounds often form the core structure of synthetic pyrethroids, a major class of insecticides. nih.gov Research has also explored benzenesulfonamide (B165840) derivatives that include cyclopropyl groups, which have shown insecticidal activity. nih.gov

The consistent exploration of the cyclopropane motif in agrochemical research underscores its importance in the design of new active ingredients. The unique structural and electronic properties of the cyclopropane ring contribute to the biological activity and metabolic stability of these molecules. However, the specific biological impact of the carboximidamide functional group in conjunction with a cyclopropane core in an agrochemical context remains an area with limited public research.

Further investigation is required to determine if this compound or its derivatives have been synthesized and tested for agrochemical applications, as current public domain information does not provide specific examples or detailed research findings on this particular compound.

Future Directions and Emerging Research Areas

Development of Next-Generation Synthetic Methodologies for Cyclopropanecarboximidamide (B1267694) Derivatives

The synthesis of complex molecules containing the this compound core often requires multi-step procedures. Future research will prioritize the development of more efficient, sustainable, and automated synthetic methods.

Key areas of development include:

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. acs.org The application of flow chemistry can enable the rapid synthesis of this compound analogues by allowing for the sequential addition of reagents and in-line purification, thus accelerating the generation of compound libraries for screening. acs.org

Automated Synthesis Platforms: The integration of robotics and machine learning algorithms is leading to the creation of "self-driving laboratories" capable of autonomously optimizing reaction conditions. acs.orgacs.org These platforms can explore a vast reaction space by systematically varying catalysts, solvents, and other parameters to identify optimal conditions for synthesizing specific this compound derivatives, significantly reducing development time. acs.orgacs.org

Novel Catalytic Systems: Research into new catalytic transformations, such as palladium-catalyzed isocyanide insertions and iron-catalyzed carbene transfers, is expected to provide new avenues for constructing heterocyclic systems incorporating the this compound moiety. vu.nl Photoredox catalysis also presents an opportunity for late-stage functionalization, allowing for the modification of complex molecules under mild conditions. acs.org

Integration of Advanced Computational Chemistry for Predictive Material and Biological Science

Computational chemistry and artificial intelligence are becoming indispensable tools in modern chemical research. Their integration into the study of this compound can accelerate discovery and provide deeper mechanistic insights.

Future applications will focus on:

Computer-Aided Synthesis Planning (CASP): AI-driven platforms can propose novel and efficient retrosynthetic routes to complex this compound targets, assisting chemists in designing more effective synthetic strategies. acs.org

Reaction Yield Prediction: Machine learning models, such as those based on message-passing neural networks and transformer encoders, can predict the yield of chemical reactions by analyzing the graphical structure of reactants. acs.org This allows for the in silico pre-screening of reaction conditions to prioritize experiments with the highest probability of success.

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods are crucial for studying reaction mechanisms at the molecular level. vu.nl These studies can reveal transition states and intermediates, providing a rational basis for optimizing reaction conditions and designing new catalysts for the synthesis of this compound derivatives. vu.nl

Predictive Biology: Computational models can be used to predict the binding affinity of this compound derivatives to biological targets, helping to prioritize the synthesis of compounds with the highest potential for therapeutic activity.

Computational ToolApplication in this compound ResearchPotential Impact
Machine Learning (e.g., MTBO) Accelerated optimization of reaction conditions for synthesis. acs.orgReduced experimental cost and time; faster discovery of optimal synthetic routes.
AI-driven CASP Proposing novel retrosynthetic pathways for complex derivatives. acs.orgOvercoming synthetic challenges and enabling access to new chemical space.
Neural Networks Predicting reaction yields based on molecular structure. acs.orgPrioritization of high-yield reactions, improving overall efficiency.
DFT Studies Elucidating detailed reaction mechanisms and transition states. vu.nlRational design of catalysts and reaction conditions for improved selectivity.

Synergistic Approaches Combining High-Throughput Technologies with In-Depth Mechanistic Studies

The combination of high-throughput experimentation (HTE) with detailed mechanistic analysis creates a powerful feedback loop for discovery. HTE allows for the rapid screening of thousands of reactions or compounds, while mechanistic studies provide the understanding needed to interpret the results and design the next round of experiments. acs.org

Future research will leverage:

Miniaturized Reaction Screening: Using microscale quantities of reagents in well-plates, HTE platforms can rapidly screen a wide array of catalysts, solvents, and building blocks to discover new reactions and optimize existing ones. acs.orgacs.org This approach has been successfully used to explore Negishi reactions and photo-Minisci reactions. acs.org

Advanced Analytical Techniques: The coupling of HTE with rapid and sensitive analytical methods, such as Self-Assembled Monolayer Desorption Ionization (SAMDI) mass spectrometry, enables the label-free analysis of thousands of unique reactions in a single day. acs.org

Iterative Discovery Cycles: Data from HTE screens can guide more focused, in-depth mechanistic investigations using techniques like kinetic analysis and computational modeling. The insights gained from these studies can then be used to design more effective high-throughput screens, creating a cycle of accelerated learning and discovery.

Exploration of Novel Biological Targets and Undiscovered Pharmacological Modalities

While this compound-containing compounds have shown promise, their full therapeutic potential remains largely untapped. Future research will focus on identifying and validating novel biological targets and exploring new mechanisms of action.

Promising areas of investigation include:

Epigenetic Targets: Compounds incorporating the this compound scaffold have been identified as potent and selective inhibitors of WD repeat domain 5 (WDR5), a key protein involved in chromatin modification. nih.gov WDR5 has emerged as an attractive drug target for various cancers, and further optimization of these inhibitors could lead to new epigenetic therapies. nih.gov

Immune System Modulation: The E3 ubiquitin ligase Cbl-b is a critical negative regulator of T-cell activation. Inhibitors of Cbl-b containing a this compound moiety are being explored as a means to enhance anti-tumor immune responses. google.com This represents a promising strategy for cancer immunotherapy. google.com

Kinase Inhibition: Analogues featuring the this compound group have been synthesized and evaluated as selective inhibitors of Sphingosine kinase-2 (SphK2), a lipid kinase implicated in cancer and inflammatory diseases. nih.gov High-throughput screening using assays like ADP-Glo has been instrumental in identifying these inhibitors, which show anti-tumor activity in glioblastoma cell lines. nih.gov

Biological TargetTherapeutic AreaRole of this compound
WD repeat domain 5 (WDR5) Oncology (e.g., Leukemia)Core structural component of potent WIN site antagonists. nih.gov
Casitas B-lineage lymphoma-b (Cbl-b) Immuno-oncologyKey moiety in compounds designed to inhibit this E3 ubiquitin ligase. google.com
Sphingosine kinase-2 (SphK2) Oncology, InflammationPart of a polar head group in selective inhibitors with anti-tumor activity. nih.gov
Metalloproteinases Various (e.g., Inflammation, Cancer)Potential scaffold for inhibitors targeting matrix degradation. google.com

Q & A

Q. What are the recommended synthetic routes for cyclopropanecarboximidamide, and how can reaction conditions be optimized to improve yield?

this compound (CAS 57297-29-7) is typically synthesized via nucleophilic substitution or condensation reactions involving cyclopropane derivatives. Optimization involves adjusting reaction parameters such as temperature (e.g., 0–5°C for stability), solvent polarity (e.g., anhydrous tetrahydrofuran), and catalysts (e.g., triethylamine). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride form (C₄H₉N₂·HCl). Yield improvements require iterative testing of stoichiometric ratios and reaction times, validated by thin-layer chromatography (TLC) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for cyclopropane ring protons and imidamide groups), high-resolution mass spectrometry (HRMS) for molecular weight verification, and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N content within ±0.3% of theoretical values) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

The compound’s stability depends on moisture sensitivity and thermal decomposition. Store in airtight containers under inert gas (argon) at −20°C, with desiccants like silica gel. Accelerated stability studies (40°C/75% relative humidity for 4 weeks) can predict degradation pathways, monitored via HPLC to detect impurities like cyclopropanecarboxylic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., cell line viability, solvent DMSO concentration). Standardize protocols by adhering to OECD guidelines, including control experiments (e.g., solvent-only controls) and cross-validating results with orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analyses of published data using tools like RevMan can identify confounding variables .

Q. What computational approaches are suitable for predicting the reactivity of this compound in different solvent environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, while molecular dynamics (MD) simulations (AMBER or GROMACS) assess solvation effects. Solvent polarity indices (e.g., Kamlet-Taft parameters) help correlate computational predictions with experimental observations, such as hydrolysis rates in polar protic solvents .

Q. How can the mechanism of this compound’s acid-catalyzed decomposition be experimentally validated?

Use isotopic labeling (e.g., deuterated HCl) to track proton transfer steps in decomposition pathways. Monitor reaction intermediates via in situ Raman spectroscopy or stopped-flow techniques. Kinetic studies (Arrhenius plots) under varying pH (1–5) and temperature (25–60°C) conditions elucidate rate-determining steps .

Q. What strategies improve the selectivity of this compound in targeting enzyme isoforms?

Structure-activity relationship (SAR) studies guided by X-ray crystallography of enzyme-ligand complexes identify key binding residues (e.g., hydrophobic pockets for cyclopropane ring interactions). Pharmacophore modeling (e.g., Schrödinger Phase) optimizes substituent placement to enhance isoform specificity while minimizing off-target effects .

Methodological Guidelines

  • Data Collection : Document experimental parameters (e.g., solvent grade, instrument calibration) to ensure reproducibility. Use electronic lab notebooks (ELNs) for real-time data entry .
  • Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results, prioritizing dose-response consistency and biological plausibility .
  • Ethical Reporting : Disclose all synthetic yields, failed experiments, and outlier data in supplementary materials to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.